N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole derivative with a phenol derivative, often in the presence of a base.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide: Similar structure with a triazole ring instead of an oxadiazole ring.
N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific biological activities and chemical properties that are distinct from those of similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-17-6-5-7-18(14-17)15-25-22(28)16-29-21-12-10-20(11-13-21)24-26-23(27-30-24)19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
ALXJTRITTDLLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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